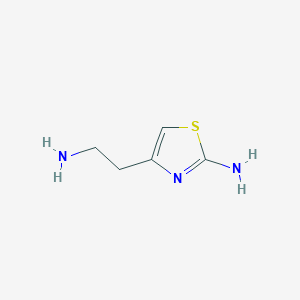

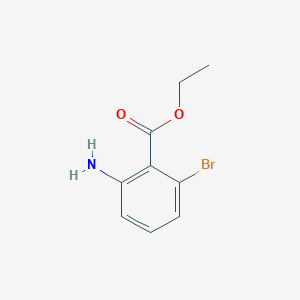

4-(2-Aminoethyl)-1,3-thiazol-2-amine

描述

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or significance in various applications.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo.科学研究应用

-

4-(2-Aminoethyl)morpholine substituted cyclotriphosphazene

- Application : This compound has been used in the synthesis of new materials with potential applications in fluorescence chemosensors, anticancer and antimicrobial agents, organic light emitting diodes, biosensors, and photosensitizers .

- Methods of Application : The reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl)morpholine, a primary amine, was carried out in the presence of Trimethylamine in THF .

- Results or Outcomes : The molecular structure of the final compound was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies .

-

- Application : This compound is widely used in biomedical applications as it serves as an important lysosome-targeting group . Some of its applications include:

- Synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .

- Synthesis of 1,8-naphthalimide conjugated Troger′s bases as deoxyribonucleic acid (DNA) targeting fluorescent probe .

- Synthesis of intramolecular charge transfer-photoinduced electron transfer-fluorescence resonance energy transfer (ICT-PET-FRET) fluorescent probe for monitoring pH changes in living cells .

- Application : This compound is widely used in biomedical applications as it serves as an important lysosome-targeting group . Some of its applications include:

-

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)

- Application : AEBSF is a water-soluble, irreversible serine protease inhibitor. It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, nevertheless AEBSF is more stable at low pH values .

- Methods of Application : AEBSF is typically used in a concentration range of 0.1 - 1.0 mM .

- Results or Outcomes : AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P). This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins (SREBP). By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .

-

- Application : The dopamine D4 receptor, which contains an important polymorphism in its third intracellular loop, has been the subject of numerous studies investigating links with several brain disorders, such as attention-deficit hyperactivity disorder and schizophrenia . Dopamine is an important neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

- Methods of Application : The specific methods of application would depend on the particular study or experiment being carried out. Typically, this would involve using various techniques to study the function and regulation of the dopamine D4 receptor in the brain .

- Results or Outcomes : The outcomes would also depend on the specific study or experiment. In general, the dopamine D4 receptor has been found to play a crucial role in various brain functions and disorders .

-

- Application : Two-dimensional silica has spurred advances in catalysis in the confined space between a 2D van der Waals layer and a catalytic surface, as well as ultimate permeation through single atomic layers . The structure intrinsically includes small molecule-sized pores .

- Methods of Application : The specific methods of application would depend on the particular study or experiment being carried out. Typically, this would involve using various techniques to study the properties and applications of two-dimensional silica .

- Results or Outcomes : The outcomes would also depend on the specific study or experiment. In general, two-dimensional silica has been found to have potential applications in various fields, such as catalysis .

安全和危害

This involves understanding the toxicological profile of the compound, its handling precautions, and disposal methods. Material Safety Data Sheets (MSDS) are a good source of this information.

未来方向

This involves a review of current research trends related to the compound and potential future applications or areas of study.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, not all of this information may be available. If you have a specific compound that is well-studied or widely recognized, I might be able to provide more detailed information.

属性

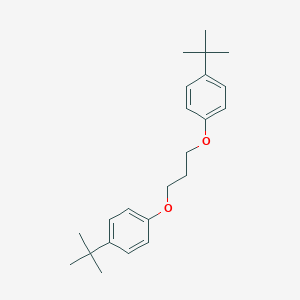

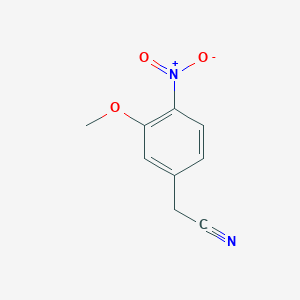

IUPAC Name |

4-(2-aminoethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1-2,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGAMNRCCCIYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449967 | |

| Record name | 4-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-1,3-thiazol-2-amine | |

CAS RN |

124458-10-2 | |

| Record name | 4-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)

![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)